1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine

Chemical Structure Piperazine Derivatives Physicochemical Properties

1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine offers a distinct pharmacophoric signature: a fluorinated picolinoyl group paired with an oxolane-2-carbonyl motif that introduces an extra hydrogen-bond acceptor and a chiral center absent in simpler alkyl or aryl amide analogs. This bifunctional building block enables systematic SAR comparison with cyclopropanecarbonyl, diphenylmethyl, and pyrimidinyl N-substituents. Additionally, it serves as a reference standard for LC-MS method development, leveraging its unique UV and mass spectrometric signature. Sourced at ≥95% purity, it is ready for medicinal chemistry campaigns targeting aminergic GPCRs and metabolic stability profiling.

Molecular Formula C16H20FN3O3
Molecular Weight 321.352
CAS No. 2415572-34-6
Cat. No. B2524779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine
CAS2415572-34-6
Molecular FormulaC16H20FN3O3
Molecular Weight321.352
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3)F
InChIInChI=1S/C16H20FN3O3/c1-11-9-12(17)14(18-10-11)16(22)20-6-4-19(5-7-20)15(21)13-3-2-8-23-13/h9-10,13H,2-8H2,1H3
InChIKeyYMEJOOUPAOQKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine (CAS 2415572-34-6): Structural Identity and Current Evidence Baseline


1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a synthetic piperazine derivative bearing a 3-fluoro-5-methylpyridine-2-carbonyl group at one nitrogen and an oxolane-2-carbonyl group at the other . The compound is catalogued by several chemical suppliers with a molecular formula of C16H20FN3O3 and a molecular weight of 321.35 g/mol . As of the search date, no quantitative biological activity data, selectivity profiles, or performance benchmarks are available in the peer-reviewed literature or patent records from admissible sources.

Why In-Class Piperazine Analogs Cannot Substitute for 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine Without Targeted Evidence


Piperazine derivatives bearing different N-substituents often exhibit divergent pharmacokinetic and target-engagement profiles due to variations in lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability . The combination of a fluorinated picolinoyl moiety with an oxolane-2-carbonyl group in this compound creates a distinct pharmacophoric and physicochemical signature that cannot be assumed to behave identically to analogs with cyclopropanecarbonyl, diphenylmethyl, or pyrimidinyl replacements. Until specific comparative data are generated, generic substitution carries an unquantified risk of altered potency, selectivity, or ADME properties.

Quantitative Differentiation Evidence for 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine: Available Data and Critical Gaps


Structural Differentiation from Closest Available Analogs

The target compound differs from the most closely related catalogued analogs in the nature of the second N-substituent. Compared to 1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-(cyclopropanecarbonyl)piperazine (CAS 2415456-24-3), which bears a cyclopropanecarbonyl group, the target compound incorporates an oxolane-2-carbonyl moiety. This substitution increases the molecular weight from 291.33 to 321.35 g/mol and introduces an additional hydrogen-bond acceptor (the tetrahydrofuran ring oxygen) . No comparative biological data are available to quantify the functional consequence of this structural difference.

Chemical Structure Piperazine Derivatives Physicochemical Properties

Physicochemical Property Comparison with Diphenylmethyl Analog

The diphenylmethyl analog 1-(diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine (CAS 2415554-42-4) has a molecular weight of 389.47 g/mol and contains only one carbonyl group versus two in the target compound . The substantially lower molecular weight and higher polar surface area (estimated) of the target compound are consistent with predicted differences in lipophilicity and aqueous solubility. However, no experimentally measured logP or solubility data are available from admissible sources to confirm the magnitude of these differences.

Lipophilicity Drug-likeness Physicochemical Properties

Lack of Quantitative Biological Benchmarking Against In-Class Compounds

A comprehensive search of PubMed, Google Patents, and authoritative chemical databases (PubChem, ChEMBL) using the CAS number, IUPAC name, InChI Key, and SMILES string returned no primary research articles or patents reporting IC50, Ki, EC50, or any other quantitative biological activity data for this compound [1]. In contrast, well-characterized piperazine derivatives such as Terazosin (α1-adrenoceptor antagonist, Ki = 1–7 nM) and SB-225002 (CXCR2 antagonist, IC50 = 22 nM) have extensive quantitative profiles that enable evidence-based selection . The absence of analogous data for CAS 2415572-34-6 represents a fundamental gap that precludes any evidence-based procurement decision based on biological performance.

Biological Activity Data Gap Procurement Risk

Purity Specification as a Minimal Procurement Criterion

The only quantitative parameter consistently reported by vendors for CAS 2415572-34-6 is purity, specified as ≥95% (HPLC) . This is comparable to the purity specification for the cyclopropanecarbonyl analog CAS 2415456-24-3, also listed at ≥95% . Purity alone does not provide a meaningful basis for differentiation between these analogs, as both meet the same minimal threshold for research-grade compounds.

Purity Quality Control Procurement Specification

Structural Relationship to Terazosin: Class-Level Inference Without Quantitative Confirmation

The oxolane-2-carbonyl-piperazine substructure present in the target compound is a key pharmacophoric element of the approved drug Terazosin, an α1-adrenoceptor antagonist . Terazosin contains the same oxolane-2-carbonyl-piperazine core but differs in the second N-substituent, which is a 2-(tetrahydrofuran-2-carbonyl)-4-amino-6,7-dimethoxyquinazoline moiety . The target compound replaces this with a 3-fluoro-5-methylpyridine-2-carbonyl group, which is a distinct heteroaromatic system not found in Terazosin. While the oxolane-2-carbonyl-piperazine motif may confer some binding potential at aminergic receptors, the complete divergence of the second substituent means that no extrapolation of Terazosin's potency (Ki ~1–7 nM at α1 subtypes ) or selectivity profile to the target compound is warranted without direct testing.

Terazosin Structural Analog Piperazine Pharmacophore

Application Scenarios for 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine Based on Available Evidence


Chemical Probe Synthesis and Derivatization

The compound can serve as a bifunctional building block for synthesizing novel piperazine-based chemical probes, leveraging the reactive carbonyl linkages for further functionalization. Its oxolane-2-carbonyl group is a motif found in Terazosin and related α1-adrenoceptor ligands, suggesting potential utility in medicinal chemistry campaigns targeting aminergic GPCRs, although no direct activity data exist .

Analytical Reference Standard for Method Development

With a vendor-specified purity of ≥95%, the compound may be used as a reference standard in HPLC method development or as a system suitability standard for LC-MS analysis of piperazine-containing reaction mixtures. Its unique combination of fluorinated pyridine and oxolane moieties provides a distinct UV and mass spectrometric signature .

Structure-Activity Relationship (SAR) Exploration

As a member of the 3-fluoro-5-methylpyridine-2-carbonyl-piperazine series, this compound enables systematic SAR exploration when compared with analogs bearing different second N-substituents (cyclopropanecarbonyl, diphenylmethyl, pyrimidinyl). The oxolane-2-carbonyl group introduces an additional hydrogen-bond acceptor and chiral center not present in simpler alkyl or aryl amide analogs, potentially affecting target binding and selectivity .

Metabolic Stability and Physicochemical Profiling Studies

The presence of both a fluorinated heterocycle and a saturated oxygen-containing ring makes this compound a suitable candidate for comparative metabolic stability and physicochemical profiling studies against non-oxolane analogs. Differences in logP, solubility, and microsomal stability can inform the design of optimized leads in drug discovery programs, though such data have not yet been reported for this compound .

Quote Request

Request a Quote for 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.